N,N-Dicyclohexylformamide
Overview
Description
N,N-Dicyclohexylformamide is a nitrogen-containing organic compound with the molecular formula C₁₃H₂₃NO. It is a colorless liquid with an ammonia-like odor, soluble in water and ethanol . This compound is known for its use as a low-energy hydrogen source and its ability to inhibit the chlorination of amides and chlorides by coordination geometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Dicyclohexylformamide can be synthesized through the reaction of cyclohexylamine with formic acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-Dicyclohexylformamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and other derivatives.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and metal oxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenating agents like chlorine or bromine are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various amides, amines, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Dicyclohexylformamide has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Catalysis: It serves as a catalyst in certain chemical reactions.
Complex Formation: It is used to form complexes with metals, such as Uranium (VI) nitrate, contributing to the understanding of interactions between formamide derivatives and actinide elements.
Mechanism of Action
The mechanism by which N,N-Dicyclohexylformamide exerts its effects involves its ability to coordinate with metal ions and inhibit specific reactions. For example, it inhibits the chlorination of amides and chlorides by altering the coordination geometry of the reactants . This compound also affects the oxidation of ethyl formate catalyzed by hydroxyl groups on metal hydroxides .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylformamide: Another formamide derivative with similar properties but different molecular structure and applications.
N,N-Dibutylformamide: Used in similar applications but with different physical and chemical properties.
Uniqueness
N,N-Dicyclohexylformamide is unique due to its ability to act as a low-energy hydrogen source and its inhibitory effects on specific chemical reactions. Its structure allows for unique interactions with metal ions, making it valuable in various scientific research applications .
Properties
IUPAC Name |
N,N-dicyclohexylformamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h11-13H,1-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHFFMIYUIHVET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C=O)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70324326 | |
Record name | N,N-dicyclohexylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22699-63-4 | |
Record name | Formamide,N-dicyclohexyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406402 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-dicyclohexylformamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70324326 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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